molecular formula C15H19FN6O B7648477 N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide

N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide

Numéro de catalogue B7648477
Poids moléculaire: 318.35 g/mol
Clé InChI: JMDLIFYMVJALMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFTR modulator, as it has been shown to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating fluid and electrolyte transport across epithelial membranes. Dysfunctional CFTR activity is associated with the development of cystic fibrosis, a life-threatening genetic disorder. The development of CFTR modulators such as this compound represents a significant breakthrough in the treatment of cystic fibrosis and other related disorders.

Mécanisme D'action

N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide modulates the activity of the this compound protein by binding to a specific site on the protein known as the regulatory domain. This binding stabilizes the protein in an open conformation, allowing chloride ions to pass through the channel and restore normal fluid and electrolyte transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase this compound activity in cells expressing mutant this compound proteins. In animal models of cystic fibrosis, this compound modulators such as this compound have been shown to improve lung function and reduce the severity of symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide is its specificity for the this compound protein. This compound has been shown to selectively modulate this compound activity without affecting other ion channels or transporters. This makes it an ideal tool for studying the role of this compound in various physiological processes. However, one of the limitations of this compound is its relatively low potency. Higher concentrations of the compound are required to achieve significant effects on this compound activity, which can limit its usefulness in certain experimental settings.

Orientations Futures

There are several future directions for research involving N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide. One potential direction is the development of more potent this compound modulators that can achieve significant effects at lower concentrations. Another direction is the investigation of the long-term effects of this compound modulators on epithelial cell function and overall health. Additionally, the use of this compound modulators in combination with other therapies for cystic fibrosis and related disorders is an area of active research. Finally, the development of new tools and techniques for studying this compound activity and regulation will continue to be an important area of research in the future.

Méthodes De Synthèse

The synthesis of N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide involves several steps. The first step involves the preparation of the intermediate compound 3-fluoro-4-(1-propan-2-yltetrazol-5-yl)aniline. This compound is prepared by reacting 3-fluoroaniline with sodium azide and isopropyl bromide in the presence of a copper catalyst. The second step involves the reaction of the intermediate compound with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The final product, this compound, is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the development of new therapies for cystic fibrosis. This compound modulators such as this compound have been shown to improve this compound activity and restore normal fluid and electrolyte transport across epithelial membranes. This has the potential to improve lung function and reduce the severity of symptoms in patients with cystic fibrosis.

Propriétés

IUPAC Name

N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O/c1-9(2)22-15(19-20-21-22)12-6-5-11(7-13(12)16)17-8-14(23)18-10-3-4-10/h5-7,9-10,17H,3-4,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDLIFYMVJALMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=C(C=C(C=C2)NCC(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.